molecular formula C10H17NO3 B14355497 3-Ethyl-6,6-dimethyl-2-oxooxane-3-carboxamide CAS No. 92215-60-6

3-Ethyl-6,6-dimethyl-2-oxooxane-3-carboxamide

Cat. No.: B14355497
CAS No.: 92215-60-6
M. Wt: 199.25 g/mol
InChI Key: GPVFMDKXBQFNCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-6,6-dimethyl-2-oxooxane-3-carboxamide is an organic compound with the molecular formula C10H17NO3. This compound is characterized by its oxane ring structure, which is a six-membered ring containing one oxygen atom. The presence of an ethyl group, two methyl groups, and a carboxamide group further defines its chemical identity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-6,6-dimethyl-2-oxooxane-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethyl-2,2-dimethylpropanoic acid with an amine in the presence of a dehydrating agent to form the carboxamide group. The reaction is usually carried out under reflux conditions with a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-6,6-dimethyl-2-oxooxane-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethyl-6,6-dimethyl-2-oxooxane-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-6,6-dimethyl-2-oxooxane-3-carboxamide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-6,6-dimethyl-2-oxooxane-3-carboxamide is unique due to its oxane ring structure combined with the carboxamide group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

CAS No.

92215-60-6

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

3-ethyl-6,6-dimethyl-2-oxooxane-3-carboxamide

InChI

InChI=1S/C10H17NO3/c1-4-10(7(11)12)6-5-9(2,3)14-8(10)13/h4-6H2,1-3H3,(H2,11,12)

InChI Key

GPVFMDKXBQFNCE-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC(OC1=O)(C)C)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.